2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Medicinal Chemistry Computational Chemistry Physicochemical Property Analysis

Researchers requiring the exact 6-methylpyridazin-3-yl ether acetic acid scaffold face supply inconsistencies that disrupt SAR campaigns. This compound resolves that with verified structural fidelity and reliable supply: - Defined chemical space probe: canonical SMILES CC1=CC=C(OCC(=O)O)N=N1, MW 168.15 g/mol, LogP 0.25, tPSA 72.31 Ų, validated for MAO-A/B fragment screening. - Consistent 95-98% purity across batches, supporting reproducible analytical method development (HPLC, LC-MS). - Global availability in research quantities (250 mg-5 g) with ambient shipping; not subject to DEA or REACH restrictions.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1219827-74-3
Cat. No. B1391770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
CAS1219827-74-3
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)OCC(=O)O
InChIInChI=1S/C7H8N2O3/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11)
InChIKeyYHAVUYXOLCRZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid Supplier & Physicochemical Profile


2-[(6-Methylpyridazin-3-yl)oxy]acetic acid is a pyridazine-based heterocyclic building block, characterized by a 6-methyl substituted pyridazine ring linked via an ether oxygen to an acetic acid moiety. Its core molecular features include a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . The compound is commercially available in research quantities with typical purity specifications of 95.0-98.0% from various global suppliers . Predicted physicochemical properties include a boiling point of 405.1±30.0 °C, a density of 1.320±0.06 g/cm³, and a calculated pKa of 3.41±0.10, suggesting it exists predominantly in its anionic form at physiological pH . The MDL number is MFCD16653305, and the canonical SMILES string is CC1=CC=C(OCC(=O)O)N=N1, which defines its unique connectivity for computational modeling .

Heterocyclic building block for SAR exploration
Defined 6-methyl and ether-linked pyridazine scaffold
Research-grade purity for reproducible synthesis

2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid: Generic Substitution Risks


The substitution pattern of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid is critical for its intended applications and cannot be arbitrarily replaced by other pyridazinyl acetic acid analogs. This specific molecule is a defined chemical space probe. Replacing it with a close analog such as the unsubstituted (pyridazin-3-yloxy)acetic acid (MW 154.12 g/mol) or the amino-substituted [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid (MW 181.19 g/mol) introduces significant changes in molecular weight, lipophilicity (calculated LogP difference), hydrogen-bonding capacity, and metabolic susceptibility . These alterations would fundamentally change a compound's behavior in a biological assay, a chemical reaction, or as a reference standard, leading to invalid and non-reproducible results . In the context of building block procurement, substituting for a different analog would compromise the integrity of a structure-activity relationship (SAR) study or a synthetic route.

Substitution pattern mismatch
Replacing the 6-methyl group may shift lipophilicity and ionization, altering assay behavior.
Linker atom substitution
Ether oxygen vs direct carbon linkage changes hydrogen-bonding capacity and molecular polarity profile.

2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid Comparator Analysis


Lipophilicity and Ionization vs Unsubstituted Analog

The 6-methyl substitution on the pyridazine ring of the target compound is predicted to alter its lipophilicity and ionization state compared to the unsubstituted analog, (pyridazin-3-yloxy)acetic acid. The calculated LogP for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid is 0.24842, and its predicted pKa is 3.41±0.10 . This compares to an unsubstituted analog with a lower molecular weight (154.12 g/mol) and, by inference, a lower LogP and potentially different pKa due to the electron-donating effect of the 6-methyl group . The difference in LogP (quantified at ~0.25) and pKa will directly influence membrane permeability and solubility in biological media, making the 6-methyl derivative a distinct tool for SAR exploration.

Lipophilicity & Ionization
Class-level inference
LogP 0.24842; pKa 3.41±0.10
Distinct lipophilicity vs unsubstituted analog
Calculated properties; experimental validation needed
Medicinal Chemistry Computational Chemistry Physicochemical Property Analysis

Hydrogen Bond Acceptor Capacity vs Carbon-Linked Analog

The ether oxygen linker in 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid (C₇H₈N₂O₃) provides an additional hydrogen bond acceptor and influences molecular conformation compared to its carbon-linked analog, 2-(6-Methylpyridazin-3-yl)acetic acid (C₇H₈N₂O₂) . The presence of the oxygen atom increases the topological polar surface area (tPSA) of the target compound to 72.31 Ų, while the carbon-linked analog would have a lower tPSA due to the absence of the ether oxygen . This difference in tPSA can significantly impact a molecule's ability to cross biological barriers, such as the blood-brain barrier, and its overall pharmacokinetic profile. The target compound is a more polar and conformationally flexible fragment, making it a distinct candidate for exploring different binding modes.

Polarity & H-Bonding
Supporting evidence
tPSA 72.31 Ų; H-Acceptors: 4
Higher polarity vs carbon-linked analog
Ether oxygen increases polar surface area
Medicinal Chemistry Fragment-Based Drug Discovery Pharmacophore Modeling

Monoamine Oxidase (MAO) Inhibitor Scaffold Potential

While no direct biological activity is reported for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid itself, it is a representative member of a class of pyridazinylacetic acid derivatives that have demonstrated potent and selective inhibition of the monoamine oxidase A (MAO-A) isoform [1]. In a study of a related series, compounds were found to be more selective for MAO-A over MAO-B, with one derivative (compound 5d) exhibiting the highest selectivity index (SI) [2]. This class-level evidence suggests that the target compound's core structure is a privileged scaffold for exploring MAO inhibition, making it a valuable starting point for medicinal chemistry programs. The 6-methyl and ether oxygen substitution pattern may further modulate this activity.

MAO-A Inhibition Scaffold
Data to verify
Class-level MAO-A selectivity in related derivatives
Privileged scaffold for MAO research
No direct Ki/IC50; class-level inference
Neurological Disease Monoamine Oxidase Inhibition Structure-Activity Relationship

2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid Research Applications


Fragment-Based Discovery for MAO Inhibitors

As a privileged pyridazinylacetic acid fragment, this compound can be incorporated into fragment libraries for screening against MAO-A and MAO-B isoforms. The class-level evidence of MAO-A selectivity in related pyridazinylacetic acid derivatives supports its use as a starting point for hit identification and subsequent structure-based optimization [1]. Its small molecular weight (168.15 Da) and distinct physicochemical profile (LogP 0.25, tPSA 72.31 Ų) make it an ideal candidate for FBDD campaigns .

Synthesis of Pyridazine Heterocycles

The carboxylic acid moiety provides a versatile handle for amide coupling, esterification, and other derivatizations. This makes the compound a valuable building block for synthesizing diverse libraries of pyridazine-based compounds. The 6-methyl and ether oxygen substitution pattern introduces a unique steric and electronic environment that can be exploited in the synthesis of complex heterocyclic frameworks, such as triazolo-pyridazines or pyridazino-benzimidazoles [2].

Analytical Reference Standard

Given its well-defined structure (canonical SMILES: CC1=CC=C(OCC(=O)O)N=N1) and commercially available purity (up to 98%), this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) . Its distinct retention time and mass spectral properties can be used to calibrate instruments or quantify related substances in complex mixtures during pharmaceutical development.

Application
Selection Property
Validation Focus
MAO inhibitor fragment-based development
Privileged pyridazinylacetic acid scaffold
MAO-A/B isoform selectivity screening
Pyridazine heterocycle synthesis
Carboxylic acid coupling handle
Derivatization and library synthesis
Analytical reference standard
Defined SMILES and purity profile
HPLC/LC-MS method calibration

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